![molecular formula C18H22O4 B4884338 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as EMD 57033, is a chemical compound that belongs to the family of benzene derivatives. It is a crystalline solid that is soluble in organic solvents like ethanol and chloroform. This compound is used in scientific research applications due to its potential biochemical and physiological effects.
Wirkmechanismus
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor site and prevents the binding of ATP, which is the natural ligand of the receptor. This blockade of the P2X7 receptor inhibits the release of pro-inflammatory cytokines like interleukin-1β and interleukin-18, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
This compound 57033 has been shown to have potential anti-inflammatory effects in vitro and in vivo. In a study on human peripheral blood mononuclear cells, this compound 57033 was found to inhibit the release of interleukin-1β and interleukin-18 in a dose-dependent manner. In a mouse model of multiple sclerosis, this compound 57033 was found to reduce the severity of disease symptoms and inhibit the infiltration of immune cells into the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 has advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor in experiments. However, one limitation is that it may have off-target effects on other receptors or proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other receptors or proteins to determine its specificity and potential off-target effects. Additionally, the development of more potent and selective P2X7 receptor antagonists may lead to improved therapeutic options for inflammatory diseases.
Synthesemethoden
The synthesis of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 involves the reaction of 4-methoxyphenol with 3-chloropropyl ether in the presence of a base like potassium carbonate. The resulting product, 3-(4-methoxyphenoxy)propyl phenyl ether, is then reacted with ethyl iodide in the presence of a base like sodium hydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 has been used in scientific research to study its potential as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a transmembrane protein that is involved in the regulation of immune responses and inflammation. By blocking this receptor, this compound 57033 may have potential therapeutic applications in the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-20-16-9-11-18(12-10-16)22-14-4-13-21-17-7-5-15(19-2)6-8-17/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKGUMKOSSJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)
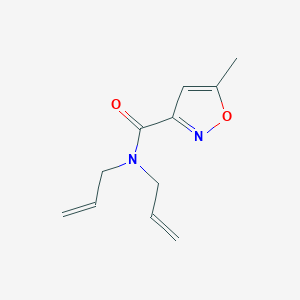
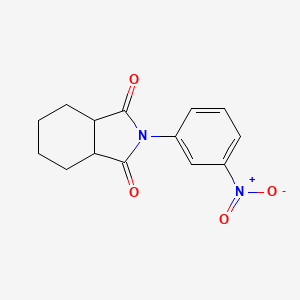

![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)
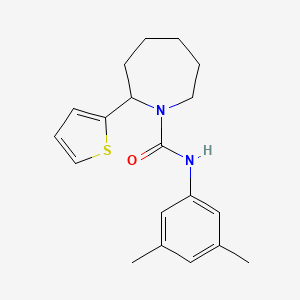
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)
![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
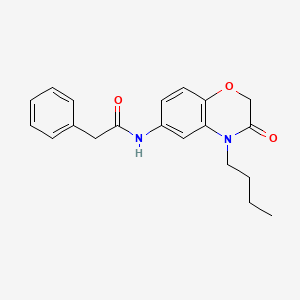
![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)
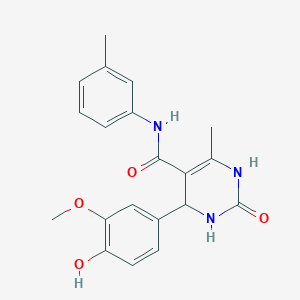
![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)